Dexpramipexole dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

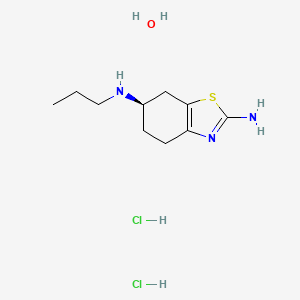

Dexpramipexole dihydrochloride is a synthetic amino-benzothiazole compound that has garnered significant interest in the medical and scientific communities. Initially developed for the treatment of amyotrophic lateral sclerosis, it has shown promise in reducing eosinophil counts, making it a potential treatment for eosinophil-associated diseases such as eosinophilic asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexpramipexole dihydrochloride can be synthesized through a chemoenzymatic method. The process involves the synthesis of key enantiomeric intermediates, specifically (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. These intermediates are obtained in good yields and high enantiomeric excess through two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase type A .

Industrial Production Methods

The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes the resolution of racemic mixtures and the use of biocatalysis to ensure the desired enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Dexpramipexole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the benzothiazole ring.

Reduction: This reaction is essential for converting intermediate compounds into dexpramipexole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further processed to yield this compound .

Scientific Research Applications

Dexpramipexole dihydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzothiazole derivatives.

Biology: It is used to investigate the role of eosinophils in various diseases.

Medicine: It is being developed as a treatment for eosinophil-associated diseases, including eosinophilic asthma and hypereosinophilic syndrome

Mechanism of Action

Dexpramipexole dihydrochloride exerts its effects by targeting eosinophils. It inhibits the maturation of eosinophils, leading to a reduction in their numbers in the blood and tissues. This mechanism is particularly beneficial in treating eosinophil-associated diseases, where excessive eosinophils cause tissue and organ damage .

Comparison with Similar Compounds

Similar Compounds

Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.

Riluzole: A benzothiazole derivative used to treat amyotrophic lateral sclerosis.

Uniqueness

Dexpramipexole dihydrochloride is unique in its ability to selectively reduce eosinophil counts without significant toxicity. This property distinguishes it from other compounds like pramipexole and riluzole, which have different primary targets and therapeutic uses .

Properties

CAS No. |

908244-04-2 |

|---|---|

Molecular Formula |

C10H21Cl2N3OS |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |

InChI |

InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |

InChI Key |

APVQOOKHDZVJEX-LSBIWMFESA-N |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile](/img/structure/B10814510.png)

![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)

![[4-[[(2R)-5-(carbamoylamino)-2-[[(2R)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814528.png)

![(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B10814530.png)

![2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)

![[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10814542.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10814560.png)

![7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814568.png)

![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814572.png)

![(2S,12Z,14Z,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-trihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,6,9,11-tetraoxo-1,2,6,9-tetrahydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate](/img/structure/B10814583.png)

![(1R,10R,13S,14S)-7-[(3R,5S)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2S)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B10814594.png)